molecular formula C15H12O2 B14162186 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole CAS No. 51003-16-8

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole

Cat. No.: B14162186
CAS No.: 51003-16-8
M. Wt: 224.25 g/mol
InChI Key: IHBMGIUAQDCALO-SREVYHEPSA-N
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Description

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C15H12O2. It is characterized by a benzodioxole ring fused with a phenylethenyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with phenylacetylene under specific conditions. The reaction is catalyzed by a palladium complex, and the Z-configuration of the product is achieved through careful control of the reaction parameters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-methylenedioxy-trans-stilbene
  • 3,4-methylenedioxystilbene
  • 3,4-methylenedioxy-β-nitrostyrene
  • 3,4-methylenedioxy-β-nitrostyrene
  • 5-nitrovinyl-3-benzodioxole
  • 1,3-Benzodioxole,5-nitrovinyl

Uniqueness

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from its E-isomers and other similar compounds .

Properties

CAS No.

51003-16-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

5-[(Z)-2-phenylethenyl]-1,3-benzodioxole

InChI

InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6-

InChI Key

IHBMGIUAQDCALO-SREVYHEPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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